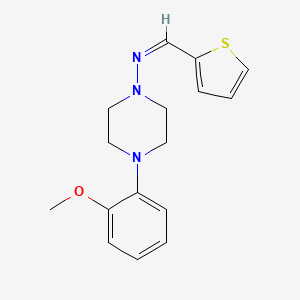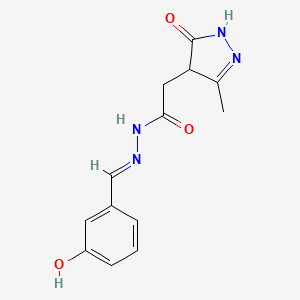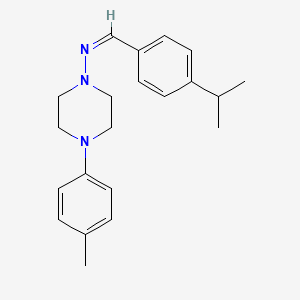
4-(4-methylphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine
Vue d'ensemble
Description
4-(4-methylphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine, also known as MPPI, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 4-(4-methylphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine is not fully understood, but it is believed to act as a selective partial agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and its activation has been shown to produce anxiolytic and antidepressant effects. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as the dopamine and noradrenaline systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin, dopamine, and noradrenaline in the brain, which are all involved in the regulation of mood and behavior. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methylphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine has several advantages for use in lab experiments. It has a high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in lab experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 4-(4-methylphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine. One direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems. Another direction is to study its potential therapeutic applications in humans, particularly in the treatment of mood and anxiety disorders. Additionally, this compound could be used as a tool to study the role of the serotonin 5-HT1A receptor in various physiological and pathological processes.
Applications De Recherche Scientifique
4-(4-methylphenyl)-N-(3-pyridinylmethylene)-1-piperazinamine has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for the treatment of mood and anxiety disorders.
Propriétés
IUPAC Name |
(Z)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-pyridin-3-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-15-4-6-17(7-5-15)20-9-11-21(12-10-20)19-14-16-3-2-8-18-13-16/h2-8,13-14H,9-12H2,1H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUKDUWJEAIJOP-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[2-(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]amino}phenyl)pentanamide](/img/structure/B3897386.png)


![ethyl 2-[(3-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3897413.png)

![4-(2-methoxyphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B3897427.png)
amino]methyl}-2-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B3897430.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3897444.png)



![2-methoxy-2-phenyl-N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B3897496.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-methoxy-4-methylpentan-2-amine](/img/structure/B3897508.png)